molecular formula C6HCl4NO B8341227 4,5,6-Trichloropicolinoyl chloride

4,5,6-Trichloropicolinoyl chloride

Cat. No. B8341227
M. Wt: 244.9 g/mol
InChI Key: LPLSXEQPNFWFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6-Trichloropicolinoyl chloride is a useful research compound. Its molecular formula is C6HCl4NO and its molecular weight is 244.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5,6-Trichloropicolinoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6-Trichloropicolinoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6HCl4NO

Molecular Weight

244.9 g/mol

IUPAC Name

4,5,6-trichloropyridine-2-carbonyl chloride

InChI

InChI=1S/C6HCl4NO/c7-2-1-3(6(10)12)11-5(9)4(2)8/h1H

InChI Key

LPLSXEQPNFWFFS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1C(=O)Cl)Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 500 mL three neck round bottom flask with thermowell was fitted with a condenser which vented to a trap and then an aqueous 10% NaOH scrubber, magnetic stir bar, two stoppers and a thermometer. To the vessel was added 4,5,6-trichloropicolinic acid (86 g which contained 8.6 g water, 77.4 g active, 0.32 mol), toluene (160 mL), thionyl chloride (85 mL, 1.12 mol) and DMF (0.3 mL). The slurry was heated to 70-80° C., held there for 7 h and then cooled to room temperature and allowed to stir overnight. Approximately 0.2 mL of the pale yellow solution was placed in a vial and concentrated to a solid under a stream of N2. The solid was treated with a mixture of triethylamine/methanol (0.3 mL/2 mL) and then warmed with a heat gun for ca. 1 min. HPLC analysis indicated that less than 1% of the carboxylic acid remained as compared to the methyl ester derivative. The solution was concentrated on a rotary evaporator leaving a pale yellow solid. The solid was dried (40° C./20 mmHg) for about 1 h providing the title compound (92 g): mp 68-70° C.; 1H NMR (CDCl3, 400 MHz) δ 8.12 (s), the solid contained about 4 wt % toluene as determined by integration of the proton signals; 13C NMR (CDCl3, 101 MHz) δ 167.3, 151.0, 145.82, 145.8, 135.7, 125.5.
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
86 g
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
reactant
Reaction Step Three
Quantity
85 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.3 mL
Type
solvent
Reaction Step Three
[Compound]
Name
pale yellow solution
Quantity
0.2 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 4,5,6-trichloropyridine-2-carboxylic acid (5.20 g, 23.1 mmol) and thionyl chloride (3.0 mL) in dichloroethane (30 mL) was refluxed until the evolved gas ceased. The reaction mixture was concentrated to give 4,5,6-trichloropyridine-2-carbonyl chloride (5.60 g, 23.0 mmol), mp 60-62° C.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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